molecular formula C16H18N4O3 B11191561 N-(2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide

N-(2-morpholinopyrimidin-5-yl)-2-phenoxyacetamide

Cat. No.: B11191561
M. Wt: 314.34 g/mol
InChI Key: IZBCFFBFUOPINO-UHFFFAOYSA-N
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Description

N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]-2-PHENOXYACETAMIDE is an organic compound that belongs to the class of phenylmorpholines These compounds are characterized by the presence of a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]-2-PHENOXYACETAMIDE typically involves multiple steps. One common method is the Suzuki cross-coupling reaction, which is used to form carbon-carbon bonds between aryl or vinyl boronic acids and aryl or vinyl halides. This method is advantageous due to its mild reaction conditions and high yields .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound suitable for commercial applications.

Chemical Reactions Analysis

Types of Reactions

N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]-2-PHENOXYACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Ammonia, amines.

    Electrophiles: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenoxyacetic acid derivatives, while reduction may produce amine derivatives.

Mechanism of Action

The mechanism of action of N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]-2-PHENOXYACETAMIDE involves its interaction with specific molecular targets. One of the primary targets is DNA-dependent protein kinase, which is involved in the repair of DNA double-strand breaks. By inhibiting this kinase, the compound can interfere with the DNA repair process, potentially leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[2-(MORPHOLIN-4-YL)PYRIMIDIN-5-YL]-2-PHENOXYACETAMIDE is unique due to its specific structure, which allows it to effectively inhibit DNA-dependent protein kinase. This specificity makes it a valuable compound for research in DNA repair mechanisms and potential therapeutic applications.

Properties

Molecular Formula

C16H18N4O3

Molecular Weight

314.34 g/mol

IUPAC Name

N-(2-morpholin-4-ylpyrimidin-5-yl)-2-phenoxyacetamide

InChI

InChI=1S/C16H18N4O3/c21-15(12-23-14-4-2-1-3-5-14)19-13-10-17-16(18-11-13)20-6-8-22-9-7-20/h1-5,10-11H,6-9,12H2,(H,19,21)

InChI Key

IZBCFFBFUOPINO-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C2=NC=C(C=N2)NC(=O)COC3=CC=CC=C3

Origin of Product

United States

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